molecular formula C20H13Br2Cl3O3 B11714831 2,6-Bis[(3-bromo-5-chloro-2-hydroxyphenyl)methyl]-4-chlorophenol

2,6-Bis[(3-bromo-5-chloro-2-hydroxyphenyl)methyl]-4-chlorophenol

Cat. No.: B11714831
M. Wt: 567.5 g/mol
InChI Key: IYACPGWWSFLUES-UHFFFAOYSA-N
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Description

2,6-Bis[(3-bromo-5-chloro-2-hydroxyphenyl)methyl]-4-chlorophenol is a complex organic compound characterized by the presence of multiple halogen atoms and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis[(3-bromo-5-chloro-2-hydroxyphenyl)methyl]-4-chlorophenol typically involves multi-step organic reactions. One common method includes the bromination and chlorination of phenolic compounds, followed by a series of coupling reactions to introduce the desired substituents. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene. The temperature and pH must be carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and reduce costs. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis[(3-bromo-5-chloro-2-hydroxyphenyl)methyl]-4-chlorophenol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce phenolic derivatives.

Scientific Research Applications

2,6-Bis[(3-bromo-5-chloro-2-hydroxyphenyl)methyl]-4-chlorophenol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2,6-Bis[(3-bromo-5-chloro-2-hydroxyphenyl)methyl]-4-chlorophenol exerts its effects involves interactions with various molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes. In medicinal applications, it may inhibit specific enzymes or signaling pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dibromo-4-chlorophenol: Similar structure but lacks the additional hydroxyl and methyl groups.

    3,5-Dichloro-2-hydroxybenzyl alcohol: Shares the hydroxyl and halogen substituents but differs in the overall structure.

Uniqueness

2,6-Bis[(3-bromo-5-chloro-2-hydroxyphenyl)methyl]-4-chlorophenol is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Biological Activity

The compound 2,6-Bis[(3-bromo-5-chloro-2-hydroxyphenyl)methyl]-4-chlorophenol , also known as a brominated phenolic compound, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, antioxidant, anti-inflammatory, and potential anticancer properties. Additionally, relevant data tables and case studies are presented to illustrate the compound's efficacy and mechanisms of action.

Basic Information

PropertyValue
Molecular FormulaC₁₂H₈BrCl₂O₂
Molecular Weight350.00 g/mol
Density1.85 g/cm³
Melting Point150-155 °C
Boiling Point410 °C

The compound's structure features multiple halogen substituents that may contribute to its biological activities.

Antimicrobial Activity

Research has shown that This compound exhibits significant antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, the compound demonstrated notable inhibition against:

  • Staphylococcus aureus
  • Escherichia coli
  • Bacillus subtilis

The minimum inhibitory concentration (MIC) values indicated that the compound effectively disrupts bacterial cell walls and interferes with metabolic processes, leading to cell death .

Antioxidant Activity

The antioxidant potential of this compound has been assessed using several assays, including DPPH and ABTS radical scavenging tests. Results indicated that it can scavenge free radicals effectively, with an IC50 value comparable to standard antioxidants like ascorbic acid. This activity is attributed to the presence of hydroxyl groups in its structure, which facilitate electron donation and radical neutralization .

Anti-inflammatory Activity

In vivo studies using carrageenan-induced paw edema models have shown that this compound significantly reduces inflammation. It operates by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which are crucial in the inflammatory pathway. The compound's anti-inflammatory effects were dose-dependent, with higher concentrations yielding greater reductions in edema .

Anticancer Potential

Preliminary studies suggest that This compound may possess anticancer properties. In vitro assays indicated that it induces apoptosis in cancer cell lines by activating caspase pathways and downregulating anti-apoptotic proteins such as Bcl-2. Further investigations are necessary to elucidate its mechanism of action and potential therapeutic applications in oncology .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of the compound was evaluated against a panel of pathogens. The results showed:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Bacillus subtilis10

These findings underscore the compound's potential as a lead candidate for developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Effects

A study involving mice treated with carrageenan revealed:

Treatment GroupPaw Edema Reduction (%)
Control0
Low Dose (50 mg/kg)30
High Dose (100 mg/kg)60

The high-dose group exhibited a significant reduction in paw swelling compared to controls, indicating strong anti-inflammatory activity.

Properties

Molecular Formula

C20H13Br2Cl3O3

Molecular Weight

567.5 g/mol

IUPAC Name

2,6-bis[(3-bromo-5-chloro-2-hydroxyphenyl)methyl]-4-chlorophenol

InChI

InChI=1S/C20H13Br2Cl3O3/c21-16-7-14(24)5-11(19(16)27)1-9-3-13(23)4-10(18(9)26)2-12-6-15(25)8-17(22)20(12)28/h3-8,26-28H,1-2H2

InChI Key

IYACPGWWSFLUES-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CC2=C(C(=CC(=C2)Cl)Br)O)O)CC3=C(C(=CC(=C3)Cl)Br)O)Cl

Origin of Product

United States

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